molecular formula C6H10F2O2 B1457500 4-(Difluoromethyl)oxan-4-ol CAS No. 1505220-12-1

4-(Difluoromethyl)oxan-4-ol

Cat. No.: B1457500
CAS No.: 1505220-12-1
M. Wt: 152.14 g/mol
InChI Key: GUAWCBYFFLBLHY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)oxan-4-ol is an organic compound with the molecular formula C6H10F2O2. It is characterized by the presence of a difluoromethyl group attached to an oxan-4-ol ring.

Properties

IUPAC Name

4-(difluoromethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-5(8)6(9)1-3-10-4-2-6/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWCBYFFLBLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)oxan-4-ol typically involves the introduction of the difluoromethyl group through radical pathways. One common method is the reaction of oxan-4-ol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in acetonitrile (MeCN) has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxanones, while reduction can produce difluoromethyl-substituted alcohols .

Scientific Research Applications

4-(Difluoromethyl)oxan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)oxan-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoromethyl oxan-4-ol
  • 4-Difluoromethyl pyrazole
  • Difluoromethyl diazomethane

Uniqueness

4-(Difluoromethyl)oxan-4-ol is unique due to its specific structural features, such as the presence of both an oxan-4-ol ring and a difluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .

Biological Activity

4-(Difluoromethyl)oxan-4-ol is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research and medicine, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to an oxan-4-ol structure. Its molecular formula is C5H8F2OC_5H_8F_2O, which indicates that it contains both fluorine and hydroxyl functional groups, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of fluorine atoms can enhance the antimicrobial efficacy of compounds.
  • Anti-inflammatory Effects: Compounds with similar structures are known to modulate inflammatory responses.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-(Aminomethyl)tetrahydro-2H-pyran-4-olAntitumor6.92
7-Bromo-1,3-dimethyl-1H-indoleAntimicrobial10.5
IMB-1406Antitumor8.99

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antitumor Activity Study : A study evaluated the cytotoxic effects of a related compound on various cancer cell lines (A549, MCF-7, DU145, HepG2). The results indicated significant inhibition rates with IC50 values ranging from 6.92 to 8.99 µM, suggesting strong antitumor potential .
  • Mechanistic Insights : Research on similar oxan derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways, involving the regulation of proteins such as Bax and Bcl-2 .

Applications in Research

The unique structure of this compound makes it a valuable candidate for various applications:

Chemistry : It can serve as a building block for synthesizing more complex molecules in organic synthesis.

Biology : Investigated for its enzyme inhibition properties and interactions with biological macromolecules.

Medicine : Explored for potential therapeutic applications, particularly in oncology and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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